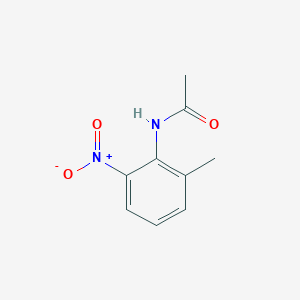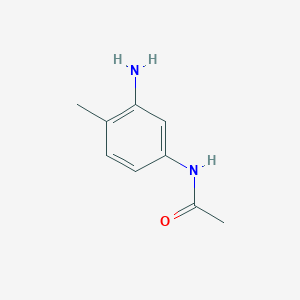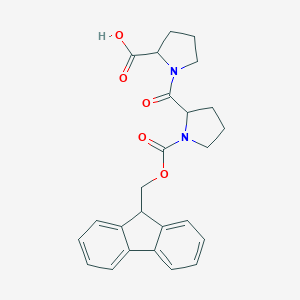
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHQ is a heterocyclic compound that is structurally similar to isoquinoline, a naturally occurring alkaloid. BHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation.
Effets Biochimiques Et Physiologiques
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have various biochemical and physiological effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to increase the levels of acetylcholine and monoamine neurotransmitters in the brain, which may contribute to its potential therapeutic effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is also readily available and relatively inexpensive. However, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has some limitations for lab experiments, including its limited water solubility, which may affect its bioavailability and pharmacokinetics. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one may interact with other compounds in complex biological systems, which may complicate its interpretation in experiments.
Orientations Futures
There are several future directions for 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one research. One potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based fluorescent probes for the detection of metal ions and other analytes. Another potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, as well as its potential interactions with other compounds in complex biological systems.
Méthodes De Synthèse
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acid chloride, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a formaldehyde, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system.
Applications De Recherche Scientifique
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been widely used in scientific research due to its potential applications in various fields. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been used as a building block for the synthesis of natural products, pharmaceuticals, and agrochemicals. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
7599-22-6 |
|---|---|
Nom du produit |
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,10,14H,6-9,11H2 |
Clé InChI |
ZJTJXGOBGGVHKX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
7599-22-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)








